molecular formula C23H19FN2O5S B2415367 N-(1-((4-氟苯基)磺酰基)-1,2,3,4-四氢喹啉-7-基)苯并[d][1,3]二氧戊环-5-甲酰胺 CAS No. 1005300-25-3

N-(1-((4-氟苯基)磺酰基)-1,2,3,4-四氢喹啉-7-基)苯并[d][1,3]二氧戊环-5-甲酰胺

货号: B2415367
CAS 编号: 1005300-25-3
分子量: 454.47
InChI 键: NWZRSQCOWBTIJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C23H19FN2O5S and its molecular weight is 454.47. The purity is usually 95%.
BenchChem offers high-quality N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

    抗病毒活性

总之,化合物“N-(1-((4-氟苯基)磺酰基)-1,2,3,4-四氢喹啉-7-基)苯并[d][1,3]二氧戊环-5-甲酰胺”在抗病毒活性到潜在的抗癌作用等各个领域都具有潜力。 进一步的研究和实验验证对于充分揭示其治疗应用至关重要 。 🌟

生物活性

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H21FN2O3S
  • Molecular Weight : 376.44 g/mol
  • CAS Number : 1005299-80-8

Synthesis and Characterization

The compound was synthesized through a multi-step reaction involving the introduction of a sulfonyl group and subsequent cyclization to form the tetrahydroquinoline structure. Characterization techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) were employed to confirm the structure and purity of the synthesized compound.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives, including this compound. Research demonstrated that compounds with similar structures exhibited significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. The following table summarizes the IC50 values for various α-amylase inhibitors:

Compound NameIC50 (µM)
Acarbose2.593
Myricetin30
Compound IIa0.85
Compound IIc0.68

The synthesized compound IIc showed promising results in vivo, significantly reducing blood glucose levels in streptozotocin-induced diabetic mice from 252.2 mg/dL to 173.8 mg/dL after multiple doses .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that certain derivatives exhibited significant anticancer activity while maintaining low toxicity towards normal cells. For instance, compound IIc demonstrated effective cytotoxicity against four cancer cell lines with IC50 values ranging from 26 to 65 µM. In contrast, it showed negligible effects on normal human embryonic kidney cells (HEK293T), indicating a favorable safety profile for potential therapeutic applications .

The mechanism by which N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its biological effects appears to be linked to its ability to inhibit α-amylase activity. By preventing the breakdown of complex carbohydrates into simpler sugars, this compound may help regulate blood sugar levels and influence insulin signaling pathways .

Case Studies and Research Findings

Several case studies have been conducted to explore the pharmacological potential of benzodioxole derivatives:

  • In Vivo Antidiabetic Study : In a controlled study involving diabetic mice, administration of compound IIc resulted in a significant reduction in blood glucose levels compared to control groups.
  • Cytotoxicity Assessment : A comprehensive cytotoxicity assessment across various cancer cell lines indicated that compounds derived from benzodioxole structures could selectively target cancer cells while sparing normal cells.

属性

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O5S/c24-17-5-8-19(9-6-17)32(28,29)26-11-1-2-15-3-7-18(13-20(15)26)25-23(27)16-4-10-21-22(12-16)31-14-30-21/h3-10,12-13H,1-2,11,14H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZRSQCOWBTIJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。